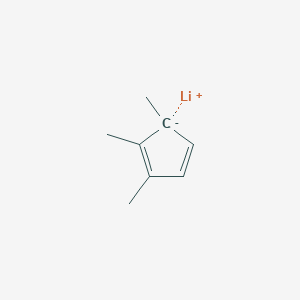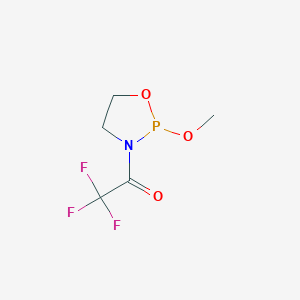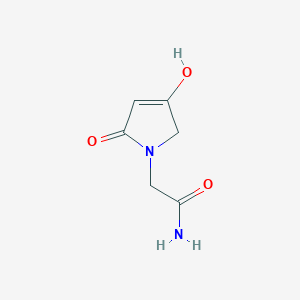![molecular formula C11H16N2O5 B14301754 Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis- CAS No. 113342-99-7](/img/structure/B14301754.png)
Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- is a chemical compound with the molecular formula C10H14N2O4 It is known for its unique structure, which includes a nitrophenyl group and an imino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- typically involves the reaction of 2-methoxy-4-nitroaniline with diethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the imino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imino linkage can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2,2’-[(4-nitrophenyl)imino]bis-
- Ethanol, 2,2’-[(4-amino-3-nitrophenyl)imino]bis-
- Ethanol, 2,2’-[(4-methoxyphenyl)imino]bis-
Uniqueness
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113342-99-7 |
|---|---|
Fórmula molecular |
C11H16N2O5 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2-[N-(2-hydroxyethyl)-2-methoxy-4-nitroanilino]ethanol |
InChI |
InChI=1S/C11H16N2O5/c1-18-11-8-9(13(16)17)2-3-10(11)12(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3 |
Clave InChI |
HTPZJNDSXJBRRR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)


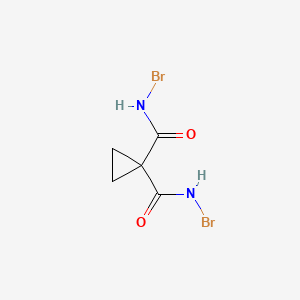

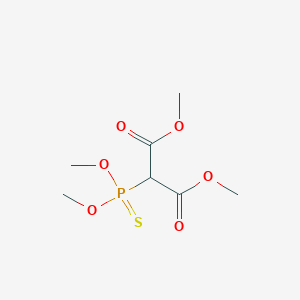

![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
